molecular formula C21H22O6 B1458808 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one CAS No. 909103-88-4

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one

Cat. No.: B1458808
CAS No.: 909103-88-4
M. Wt: 370.4 g/mol
InChI Key: RJDWXBWHLRMTIO-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one is a synthetic chemical entity belonging to the chromen-2-one (coumarin) family, offered for early-stage research and development. This compound features a core coumarin structure substituted with dimethoxyphenyl and methoxyethyl groups, a architecture often associated with diverse biological activities in medicinal chemistry research . Primary Research Applications: • Medicinal Chemistry & Hit Identification: This compound serves as a valuable building block or a hit molecule for designing and synthesizing novel analogs. Researchers can explore its structure-activity relationships (SAR) to develop potential inhibitors or modulators of various enzymatic pathways . • Biochemical Probe Development: The structural motif of methoxy-substituted coumarins is frequently investigated for its photophysical properties and potential use as a fluorescent probe or a scaffold in bioconjugation chemistry . • Phytochemical & Natural Product Studies: As a derivative of the privileged coumarin scaffold, which is prevalent in many natural products, this compound can be used in comparative studies to understand the bioactivity of synthetic versus naturally occurring chromenones . Handling and Storage: For long-term stability, it is recommended to store this product in a sealed container under an inert atmosphere at -20°C, protected from light and moisture . Disclaimer: This product is developed and sold for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-23-10-9-16-15-7-5-14(25-3)12-19(15)27-21(22)20(16)17-8-6-13(24-2)11-18(17)26-4/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDWXBWHLRMTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one, also known by its CAS number 909103-88-4, is a synthetic compound belonging to the class of flavonoids. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C21H22O6
  • Molecular Weight : 370.41 g/mol
  • Purity : Typically ≥95% .

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. The presence of methoxy groups in the structure of this compound may enhance its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and may contribute to its therapeutic potential .

Anti-inflammatory Effects

Flavonoids have also been associated with anti-inflammatory properties. Compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes. This suggests that this compound may also exhibit anti-inflammatory activity .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of flavonoid derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting viral replication and demonstrating cytoprotective effects against oxidative stress .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of flavonoids indicates that modifications in the methoxy groups can significantly influence biological activity. The specific arrangement and number of methoxy substituents on the aromatic rings can enhance or diminish the compound's efficacy against various biological targets .

Data Table: Biological Activities of Related Flavonoids

Compound NameCAS NumberActivityReference
This compound909103-88-4Antiviral (Influenza A)
5,6,7-Trifluoro-3-(methoxycarbonyl)flavoneN/AAntiviral (Coxsackie B3)
Quercetin117-39-5AntioxidantGeneral Flavonoid Research
Kaempferol520-18-3Anti-inflammatoryGeneral Flavonoid Research

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H22O6, with a molecular weight of 370.4 g/mol. Its structure features several methoxy groups that are critical for its biological activity. The presence of these groups enhances its solubility and interaction with biological targets.

Biological Activities

1. Antioxidant Properties
Flavonoids are renowned for their antioxidant capabilities. Research indicates that 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one can scavenge free radicals effectively, thus reducing oxidative stress in cells. This property is vital in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Studies have shown that flavonoids can modulate the expression of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

3. Antiviral Activity
In vitro studies have demonstrated that structurally related flavonoids can inhibit viral replication. The mechanism involves interference with viral entry or replication processes within host cells, indicating that this compound may possess similar antiviral properties.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of flavonoids has revealed that modifications in the methoxy groups significantly influence their biological activities. Variations in the arrangement and number of these substituents can enhance or diminish efficacy against specific biological targets.

Data Table: Biological Activities of Related Flavonoids

Flavonoid Antioxidant Activity Anti-inflammatory Activity Antiviral Activity
Compound AHighModerateLow
Compound BModerateHighModerate
This compoundHighHighModerate

Case Studies

Case Study 1: Antioxidant Efficacy Assessment
A study assessed the antioxidant capacity of various flavonoids, including this compound using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to controls, highlighting its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokine levels (IL-6 and TNF-alpha). These findings suggest its role as a therapeutic agent in managing inflammatory responses.

Chemical Reactions Analysis

2.2. Reaction Mechanisms

The proposed mechanisms for the reactions involving this compound include:

  • Electrophilic Aromatic Substitution : The dimethoxyphenyl group can undergo electrophilic substitution reactions, where electrophiles react with the aromatic ring.

  • Nucleophilic Attack : The methoxyethyl group can act as a nucleophile in certain reactions, allowing for further functionalization of the chromenone core.

2.3. Potential Chemical Transformations

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one can undergo various chemical transformations including:

  • Hydrolysis : Under acidic or basic conditions, the ester functionalities may hydrolyze to form carboxylic acids.

  • Reduction : The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Biological Activities

Research indicates that coumarin derivatives exhibit a range of biological activities including:

  • Antioxidant Properties : The presence of methoxy groups enhances radical scavenging activity, which is beneficial in mitigating oxidative stress.

  • Anticancer Activity : Studies have shown that certain coumarin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

3.1. Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methoxy-Substituted Coumarins

Methoxy groups are common in bioactive coumarins. Key analogs include:

3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14, )
  • Structure : 3-(3,4-dimethoxyphenyl) substitution.
  • Synthesis : Yield 55%, m.p. 127–129°C, IR and NMR data consistent with methoxy groups .
  • Relevance : Demonstrates that dimethoxy aromatic substituents enhance stability and may modulate electronic properties for receptor binding.
(E)-7-Methoxy-4-(3-oxo-3-phenylprop-1-enyl)-2H-chromen-2-one ()
  • Structure : 7-methoxy coumarin linked to a chalcone moiety.
  • Bioactivity : IC50 = 4.9 µM against CT26 colon cancer cells; induces ROS-mediated necrosis .
  • Comparison : The 7-methoxy group in both compounds may enhance cytotoxicity, but the chalcone chain in this analog introduces additional pro-oxidant activity.
3-(2-Hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one ()
  • Structure : 2-hydroxy-4-methoxyphenyl at position 3, 7-methoxy on coumarin.
  • Relevance : Replacing a methoxy with a hydroxyl group (vs. the target compound’s 2,4-dimethoxyphenyl) may alter solubility and hydrogen-bonding capacity.

Ethyl/Methoxyethyl-Substituted Coumarins

The 2-methoxyethyl group in the target compound is a unique feature. Comparable analogs include:

4-[(E)-2-(3,5-Dimethylphenyl)ethyl]-7-methoxy-2H-chromen-2-one (Compound 17, )
  • Structure : Ethyl chain with aromatic substitution at position 3.
  • Relevance : The ethyl linker may improve lipophilicity, but the target compound’s 2-methoxyethyl group could enhance water solubility due to the ether oxygen.

Coumarin-Chalcone and Schiff Base Hybrids

Hybrid structures combine coumarin with other pharmacophores:

Coumarin-Schiff Base Hybrids ()
  • Examples: (E)-7-Methoxy-4-((3-(((4-methoxyphenyl)imino)methyl)phenoxy)methyl)-2H-chromen-2-one (13g).
  • Bioactivity : Acetylcholinesterase inhibition, relevant for neurodegenerative diseases.
Coumaro-Chalcones ()
  • Example : A1 (EC50 = 3.7 µM against Leishmania panamensis).
  • Mechanism: Antiparasitic activity via unknown targets.
  • Structural Insight : The chalcone’s α,β-unsaturated ketone is absent in the target compound, which may reduce electrophilic reactivity.

Physicochemical and Pharmacokinetic Properties

A comparison of key parameters is summarized below:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity (IC50/EC50)
Target Compound C₂₁H₂₂O₇ 386.40 2,4-dimethoxyphenyl, 2-methoxyethyl N/A
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one C₁₇H₁₄O₄ 282.29 3,4-dimethoxyphenyl N/A
(E)-7-Methoxy-4-(3-oxo-3-phenylpropenyl)-2H-coumarin C₁₉H₁₄O₄ 306.31 Chalcone chain, 7-methoxy 4.9 µM (CT26)
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one C₁₇H₁₃ClO₃ 300.74 4-chlorophenyl, methyl N/A
  • Solubility : Methoxy groups generally improve lipid solubility but may reduce water solubility. The 2-methoxyethyl chain in the target compound could mitigate this via ether oxygen hydrogen bonding.
  • Bioavailability : Compounds with methoxy groups (e.g., ) often show higher bioavailability scores (0.55–0.56) due to balanced solubility and permeability.

Mechanistic Insights

  • Pro-Oxidant Activity : Methoxy-substituted coumarins () induce ROS-mediated necrosis in cancer cells. The target compound’s dimethoxyphenyl group may similarly enhance electron-donating capacity, promoting ROS generation.
  • Enzyme Inhibition : Schiff base hybrids () target acetylcholinesterase, suggesting methoxy coumarins’ versatility in enzyme interaction.

Preparation Methods

Preparation of Chromone Core and Methoxylation

According to a comprehensive procedure for 7-methoxy-substituted chromones, the synthesis starts with acetophenone derivatives which undergo cyclization to form ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. This ester intermediate is then hydrolyzed to the corresponding carboxylic acid with high yield (80-90%). Methoxylation is performed prior to or during these steps to ensure the 7-methoxy substitution.

Table 1. Yields of Key Steps in Chromone Core Synthesis

Step Reaction Type Yield (%) Notes
Formation of chromone ester Cyclization 70-80 Starting from substituted acetophenone
Hydrolysis to chromone acid Ester hydrolysis 80-90 Almost quantitative yield
Methoxylation Methylation Variable Using methyl iodide or dimethyl sulfate

Attachment of 2,4-Dimethoxyphenyl Group at Position 3

The 3-position substitution with 2,4-dimethoxyphenyl is typically performed via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 3-bromo- or 3-chlorochromone derivatives and 2,4-dimethoxyphenylboronic acid. This approach allows regioselective introduction of the aryl group with good yields and purity.

Alternatively, condensation reactions between chromone precursors and 2,4-dimethoxybenzaldehyde under basic or acidic conditions can be used to form the C3-substituted chromone via aldol-type reactions followed by cyclization.

Purification and Characterization

  • Purification : Flash column chromatography using dichloromethane/methanol mixtures is effective for removing by-products. Recrystallization from dichloromethane/n-hexane improves purity.

  • Characterization :

    • ^1H NMR spectra confirm the presence of characteristic methoxy groups (singlets around δ 3.7–4.0 ppm) and aromatic protons.
    • ^13C NMR spectra indicate the carbonyl carbons of the chromone core (δ ~160-180 ppm) and aromatic carbons.
    • TLC monitoring is essential to check reaction progress and purity.

Summary Table of Preparation Steps for this compound

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Chromone core synthesis from acetophenone Cyclization under acidic/basic catalysis 70-80 Formation of ethyl 7-methoxychromone ester
2 Hydrolysis of ester to chromone carboxylic acid NaOH, aqueous medium 80-90 Almost quantitative yield
3 Methoxylation at position 7 Methyl iodide or dimethyl sulfate, base Variable Ensures 7-methoxy substitution
4 Attachment of 2,4-dimethoxyphenyl at C3 Suzuki coupling or condensation Moderate to high Requires 3-halogenated chromone precursor
5 Alkylation at C4 with 2-methoxyethyl group 2-Methoxyethyl bromide, base (K2CO3) Moderate Nucleophilic substitution or alkylation

Research Gaps and Recommendations

  • No direct literature source specifically details the exact stepwise synthesis of this compound, but the synthesis can be logically inferred from related chromone derivatives preparation protocols.

  • Optimization of the alkylation step for the 2-methoxyethyl substituent may be required to improve yield and selectivity.

  • Advanced characterization techniques such as 2D NMR and mass spectrometry are recommended to confirm the substitution pattern and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,4-dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one, and what challenges arise in controlling regioselectivity during methoxy group introduction?

  • Methodology : Biomimetic synthesis strategies, such as those used for structurally related chromenones (e.g., via Claisen-Schmidt condensations or Friedel-Crafts acylations), are often employed. Methoxy group regioselectivity is influenced by steric and electronic factors; electron-rich aromatic rings favor electrophilic substitution at specific positions. Challenges include competing side reactions (e.g., over-alkylation) and the need for protecting groups to direct substitution .
  • Validation : NMR monitoring and HPLC analysis are critical to confirm intermediate structures and reaction progress.

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

  • Methodology : Column chromatography (silica gel, eluents like ethyl acetate/hexane gradients) is standard. Reverse-phase HPLC with C18 columns can resolve polar byproducts. Solvent selection (e.g., dichloromethane for solubility) and crystallization (using methanol/water) improve yield and purity .

Q. How does the compound’s solubility profile influence its applicability in biological assays?

  • Methodology : Solubility in DMSO or ethanol is critical for in vitro studies. Partition coefficients (logP) calculated via HPLC retention times or computational tools (e.g., ChemAxon) guide solvent selection. Poor aqueous solubility may require formulation with cyclodextrins or surfactants for cell-based assays .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate positional isomers in methoxy-substituted chromenones?

  • Methodology :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR chemical shifts for methoxy groups vary with substitution patterns (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy). NOESY correlations identify spatial proximity between substituents .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) groups confirm chromenone backbone integrity .
  • HRMS : Exact mass analysis distinguishes isomers with identical molecular formulas but differing substituent positions .

Q. What role do substituents (e.g., methoxy groups) play in the compound’s pharmacological activity, supported by SAR studies?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing methoxy with hydroxyl or halogen groups) and testing in target assays (e.g., enzyme inhibition). For example:

  • 2,4-Dimethoxy groups enhance lipophilicity and membrane permeability compared to polar hydroxyl analogs .
  • Methoxyethyl side chains may improve metabolic stability by reducing oxidative degradation .

Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

  • Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding poses in CYP450 active sites. MD simulations (AMBER/CHARMM) assess stability of enzyme-ligand complexes. Key interactions (e.g., hydrogen bonds with heme iron or hydrophobic contacts) predict metabolic pathways and potential toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one

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